3-Cyclopropylpentanoic acid
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Overview
Description
3-Cyclopropylpentanoic acid is an organic compound with the molecular formula C8H14O2 It is a carboxylic acid where a cyclopropyl group is attached to the third carbon of a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Cyclopropylpentanoic acid can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with diethyl malonate, followed by hydrolysis and decarboxylation. The reaction conditions typically include the use of a strong base such as sodium ethoxide in ethanol, followed by acidic hydrolysis and heating to induce decarboxylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylpentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) for forming acyl chlorides, and alcohols or amines for esterification or amidation
Major Products Formed
Oxidation: Cyclopropyl ketones or aldehydes.
Reduction: Cyclopropyl alcohols or alkanes.
Substitution: Cyclopropyl esters, amides, or other derivatives
Scientific Research Applications
3-Cyclopropylpentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Cyclopropylpentanoic acid involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The cyclopropyl group provides steric hindrance, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropylacetic acid
- Cyclopropylpropionic acid
- Cyclopropylbutanoic acid
Comparison
3-Cyclopropylpentanoic acid is unique due to its longer carbon chain, which can influence its physical and chemical properties. Compared to cyclopropylacetic acid and cyclopropylpropionic acid, it has a higher molecular weight and different reactivity patterns. The presence of the cyclopropyl group in all these compounds imparts similar steric effects, but the length of the carbon chain can affect solubility, boiling point, and other properties .
Properties
IUPAC Name |
3-cyclopropylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-6(5-8(9)10)7-3-4-7/h6-7H,2-5H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEZEGHEYTZTMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)C1CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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